Cas no 1361601-68-4 (5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile)

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile
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- インチ: 1S/C12H6Cl3N3/c13-6-3-8(14)11(9(15)4-6)12-10(17)2-1-7(5-16)18-12/h1-4H,17H2
- InChIKey: CJADHTWJKWBWEK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C(=CC=C(C#N)N=1)N)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 331
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 62.7
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013029077-250mg |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |
1361601-68-4 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A013029077-1g |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |
1361601-68-4 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
Alichem | A013029077-500mg |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |
1361601-68-4 | 97% | 500mg |
806.85 USD | 2021-06-22 |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrileに関する追加情報
Introduction to 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile (CAS No. 1361601-68-4) and Its Emerging Applications in Chemical Biology
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile, identified by the chemical identifier CAS No. 1361601-68-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the class of heterocyclic aromatic nitriles, characterized by a pyridine core substituted with an amino group and a trichlorophenyl moiety. The presence of multiple chlorine atoms in the phenyl ring enhances its reactivity and makes it a valuable scaffold for further functionalization, enabling the synthesis of novel derivatives with tailored biological activities.
The structure of 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile consists of a pyridine ring at the 5-position substituted with an amino group (-NH₂), while the 6-position is linked to a 2,4,6-trichlorophenyl group. This arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the amino group create a balance that influences its interactions with biological targets. Such structural features have been exploited in recent years to develop compounds with potential therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds like 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile. Researchers have been investigating its role in modulating various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases. The trichlorophenyl moiety is known for its ability to interact with biological molecules through hydrophobic and electrostatic interactions, which can be leveraged to design targeted therapies.
One of the most compelling areas of research involves the anticancer applications of this compound. Studies have shown that derivatives of picolinonitrile can inhibit the growth of cancer cells by interfering with key signaling pathways such as MAPK and PI3K/Akt. The amino group in 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile provides a site for further derivatization, allowing chemists to modify its properties and enhance its binding affinity to specific cancer-related targets. For instance, researchers have synthesized analogs that exhibit potent activity against triple-negative breast cancer cells by selectively inhibiting tyrosine kinases involved in tumor proliferation.
Another promising application lies in the neuroprotective effects of this compound. Oxidative stress and inflammation are key pathological mechanisms in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile can scavenge reactive oxygen species (ROS) and reduce inflammatory cytokine production in neuronal cells. The chlorine atoms in the phenyl ring contribute to its ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.
The synthetic utility of 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile also deserves mention. Its structural framework serves as a versatile scaffold for generating libraries of compounds for high-throughput screening (HTS). By modifying different substituents on the pyridine ring or introducing additional functional groups, chemists can explore a wide range of biological activities. This approach has been successfully applied in drug discovery programs aimed at identifying novel therapeutic agents.
In conclusion,5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile (CAS No. 1361601-68-4) represents a promising compound with diverse applications in chemical biology and medicine. Its unique structure allows for extensive modifications, enabling the development of novel derivatives with targeted biological activities. Ongoing research continues to uncover new therapeutic possibilities for this compound and its analogs, making it an exciting area for future exploration.
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